6-Oxononanal
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Overview
Description
6-Oxononanal is an organic compound with the molecular formula C9H16O2 It is an aldehyde with a ketone functional group, making it a versatile intermediate in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Oxononanal can be synthesized through several methods. One common approach involves the oxidation of nonanal using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydroperoxidation of 4-oxo-2-nonenal, which can be achieved through β-homolysis and the breakage of oxygen-oxygen single bonds under heating conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale oxidation processes. These processes typically involve the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity. The choice of oxidizing agents and reaction parameters is crucial to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Oxononanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 6-hydroxynonanal.
Substitution: Various substituted nonanal derivatives.
Scientific Research Applications
6-Oxononanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its role in neurodegenerative diseases.
Industry: It is used in the production of fragrances and flavor compounds.
Mechanism of Action
The mechanism of action of 6-Oxononanal involves its interaction with various molecular targets. It can form adducts with proteins and nucleic acids, leading to alterations in their structure and function. The compound is also involved in oxidative stress pathways, where it can induce cellular damage through the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Nonanal: A simple aldehyde with a similar structure but lacks the ketone functional group.
4-Oxo-2-nonenal: A related compound with similar reactivity but different applications.
Hexanal: Another aldehyde with a shorter carbon chain.
Uniqueness
6-Oxononanal is unique due to its dual functional groups (aldehyde and ketone), which provide it with versatile reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Properties
CAS No. |
131204-47-2 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
6-oxononanal |
InChI |
InChI=1S/C9H16O2/c1-2-6-9(11)7-4-3-5-8-10/h8H,2-7H2,1H3 |
InChI Key |
PNTVUEPCEGCTTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCC=O |
Origin of Product |
United States |
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